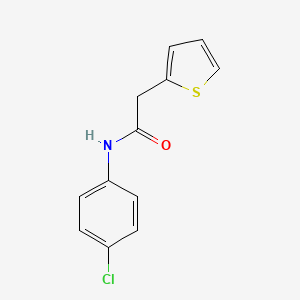

N-(4-chlorophenyl)-2-(2-thienyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(4-chlorophenyl)-2-(2-thienyl)acetamide often involves reactions between chlorophenol and dichloroacetamide derivatives under specific conditions. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a related compound, is achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of tetrahydrofuran (THF) and anhydrous potassium carbonate, highlighting the versatility of chlorophenol derivatives in synthesizing complex acetamides (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of this compound and its analogs is characterized by various intramolecular and intermolecular interactions. Studies on related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveal orientations between chlorophenyl and thiazole rings and the presence of C—H⋯O hydrogen bonds forming zigzag chains, indicative of the complex spatial arrangement and stability of these molecules (K. Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives often involve interactions that lead to the formation of new bonds and molecular structures. For example, the reaction conditions, such as temperature and reaction time, significantly affect the yield of related compounds, emphasizing the importance of reaction optimization in synthesizing acetamide derivatives efficiently.

Physical Properties Analysis

The physical properties of compounds like this compound, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The crystalline structure of related compounds, determined through X-ray crystallography, provides insights into the molecular arrangement and interactions within the solid state, aiding in the prediction of physical behavior (P. Jansukra et al., 2021).

Métodos De Preparación

The synthesis of WAY-299819 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including condensation and cyclization reactions.

Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to the core structure. This may include halogenation, nitration, or other modifications to achieve the desired chemical properties.

Purification and Isolation: The final product is purified and isolated using techniques such as recrystallization, chromatography, or distillation.

Industrial production methods for WAY-299819 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality .

Análisis De Reacciones Químicas

WAY-299819 undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives with altered functional groups.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives with different chemical properties.

Substitution: WAY-299819 can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Aplicaciones Científicas De Investigación

WAY-299819 has a wide range of scientific research applications, including:

Chemistry: In chemistry, WAY-299819 is used as a tool to study the mechanisms of p38 mitogen-activated protein kinase inhibition and its effects on various biochemical pathways.

Biology: In biological research, this compound is used to investigate the role of p38 mitogen-activated protein kinase in cellular processes such as inflammation, apoptosis, and cell differentiation.

Medicine: WAY-299819 has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions where p38 mitogen-activated protein kinase plays a critical role.

Mecanismo De Acción

WAY-299819 exerts its effects by inhibiting the activity of p38 mitogen-activated protein kinase. This kinase is involved in the regulation of various cellular processes, including inflammation, stress response, and apoptosis. By inhibiting p38 mitogen-activated protein kinase, WAY-299819 can modulate these processes and potentially provide therapeutic benefits in conditions such as inflammatory diseases and cancer .

Comparación Con Compuestos Similares

WAY-299819 is unique in its specific inhibition of p38 mitogen-activated protein kinase. Similar compounds include:

SB203580: Another p38 mitogen-activated protein kinase inhibitor, but with different chemical properties and potency.

VX-702: A potent and selective inhibitor of p38 mitogen-activated protein kinase, used in various research studies.

WAY-299819 stands out due to its unique chemical structure and specific inhibitory effects on p38 mitogen-activated protein kinase, making it a valuable tool in scientific research and potential therapeutic applications.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNUOYHNEAWBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclopropanecarboxamide](/img/structure/B5530640.png)

![6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5530657.png)

![N-(4-fluorophenyl)-2-{3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5530683.png)

![(3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5530692.png)

![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5530703.png)

![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5530715.png)

![1-[1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5530730.png)

![[1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5530735.png)

![3-amino-5-methyl-N-[2-(2-thienyl)ethyl]-4-isoxazolesulfonamide](/img/structure/B5530742.png)

![N-(4-isopropylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5530747.png)

![1-(2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B5530755.png)

![7-(3-nitrophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5530760.png)